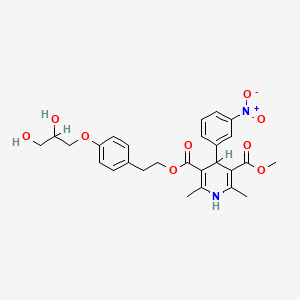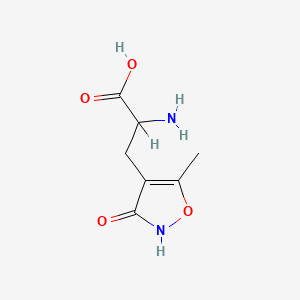
NSC19005
概要
科学的研究の応用
NSC 19005 is primarily used in scientific research as an impurity standard for betahistine. Its applications include:
Chemistry: Used to study the stability and degradation pathways of betahistine.
Biology: Investigated for its interactions with histamine receptors.
Medicine: Studied in the context of betahistine’s pharmacological profile and potential side effects.
Industry: Utilized in quality control processes to ensure the purity of betahistine preparations
作用機序
NSC 19005の作用機序は、ベタヒスチンと密接に関連しています。ベタヒスチンは、ヒスタミンH1受容体アゴニストおよびH3受容体アンタゴニストとして作用し、ヒスタミンの代謝回転と放出を増加させます。 これにより、内耳の血管拡張と微小循環が改善され、めまいの症状を軽減するのに役立ちます
生化学分析
Biochemical Properties
NSC19005 plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as a modulator of histamine H1 and H3 receptors. Betahistine, the parent compound of this compound, is known to inhibit [125I]iodoproxyfan binding to membranes of CHO cells expressing histamine H3 receptors, with IC50 values of 1.9 μM and 3.3 μM . This interaction suggests that this compound may similarly influence histamine receptor activity, although specific studies on this compound are limited.
Cellular Effects
This compound affects various types of cells and cellular processes. As an impurity of Betahistine, it is likely to influence cell signaling pathways, gene expression, and cellular metabolism. Betahistine has been shown to affect olanzapine-induced weight gain in schizophrenia patients by modulating histamine receptors . Therefore, this compound may also impact similar pathways, although direct evidence is sparse.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with histamine receptors. Betahistine, the parent compound, acts as a histamine H1 receptor agonist and H3 receptor antagonist . This dual action suggests that this compound may similarly bind to these receptors, influencing their activity. The binding interactions with histamine receptors likely lead to changes in gene expression and enzyme activity, although specific studies on this compound are needed to confirm this.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Betahistine, the parent compound, is known to be stable under certain conditions . The stability and degradation of this compound specifically have not been extensively studied. Long-term effects on cellular function, such as changes in receptor activity or gene expression, may be observed with prolonged exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Betahistine has been studied for its effects on weight gain and other parameters in animal models . High doses of Betahistine can lead to adverse effects, and it is likely that this compound may exhibit similar dose-dependent effects. Toxicity and threshold effects should be carefully monitored in studies involving this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine receptor modulation. Betahistine, the parent compound, is metabolized in the liver and interacts with various enzymes . This compound may similarly be metabolized, although specific pathways and enzymes involved have not been detailed in the literature.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with histamine receptors. Betahistine is known to be well-distributed in tissues , and this compound may follow a similar pattern. Transporters and binding proteins that interact with histamine receptors may play a role in the localization and accumulation of this compound.
Subcellular Localization
This compound’s subcellular localization is likely influenced by its chemical structure and interactions with histamine receptors. Betahistine has been shown to localize in specific cellular compartments , and this compound may exhibit similar localization patterns
準備方法
NSC 19005の調製には、ベタヒスチンと同様の合成経路が用いられます。NSC 19005の正確な合成経路と反応条件は広く文書化されていません。 NSC 19005は、酸化条件にさらされることで生成される分解生成物であることが知られています . NSC 19005の工業生産方法は具体的には記載されていません。これは、通常、主要な製品ではなく不純物とみなされるためです。
化学反応の分析
NSC 19005は、以下を含むさまざまな化学反応を起こします。
酸化: NSC 19005は、酸化プロセスによって分解生成物として生成される可能性があります.
置換: ベタヒスチンの誘導体として、芳香族アミンに典型的な置換反応を起こす可能性があります。
還元: 潜在的な還元反応には、ニトロ基のアミンへの変換が含まれる可能性があります。
これらの反応に用いられる一般的な試薬と条件には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、用いられた特定の条件と試薬によって異なります。
科学研究への応用
NSC 19005は、主に科学研究において、ベタヒスチンの不純物標準として用いられています。その用途には、以下が含まれます。
化学: ベタヒスチンの安定性と分解経路を研究するために使用されます。
生物学: ヒスタミン受容体との相互作用について調査されています。
医学: ベタヒスチンの薬理学的プロファイルと潜在的な副作用の文脈で研究されています。
類似化合物との比較
NSC 19005は、特にベタヒスチンなどの他のヒスタミン受容体モジュレーターに似ています。類似の化合物には、以下が含まれます。
ベタヒスチン: NSC 19005が由来する主要な化合物です。
ヒスタミン: ヒスタミン受容体に対する内因性リガンドです。
ジマプリット: 研究で使用されているもう1つのヒスタミン受容体アゴニストです。
NSC 19005は、不純物および分解生成物としての役割が独特であり、ベタヒスチン製剤の安定性と品質管理についての洞察を提供します .
特性
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKIDBZBKQYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280898 | |
| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-87-9 | |
| Record name | Methylbis(2-pyridylethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLBIS(2-PYRIDYLETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)


![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)
![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)


